N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3
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Description
N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO5S and its molecular weight is 277.335. The purity is usually 95%.
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Scientific Research Applications
Analytical and Toxicological Applications
Human Metabolism of Acrylamide : A study identified N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA) as a metabolite of acrylamide, revealing insights into human metabolic pathways and the role of NAC derivatives in detoxification processes. This highlights the compound's relevance in studying acrylamide's effects on human health (Hartmann et al., 2009).
Corrosion Inhibition : Research on l-Cysteine and its derivatives, including N-Acetyl-l-Cysteine (NACYS), has shown potential in the field of corrosion inhibition for mild steel. This application demonstrates the compound's utility in materials science and engineering (Fu et al., 2011).
Antigenotoxic and Cancer Preventive Mechanisms : N-Acetyl-l-Cysteine (NAC) has been explored for its antigenotoxic properties and potential as a cancer chemopreventive agent. Studies focus on its mechanisms of action, including antioxidant properties and effects on gene expression related to cancer prevention (Flora et al., 2004).
Pharmacological and Therapeutic Research
Chemical Synthesis and Drug Development : The synthesis of N-Acetyl-S-[(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl]-l-cysteine conjugates and their applications in drug development, such as the first synthesis of fibrostatins B, C, and D, highlight the compound's importance in pharmaceutical research (Sabutskii et al., 2014).
Protective Effects Against Oxidative Stress : Studies on N-Acetyl-L-Cysteine (NAC) demonstrate its protective effects against oxidative stress, lipid peroxidation, and DNA damage. This research underlines the compound's potential in developing treatments for conditions induced by oxidative stress (Joshi et al., 2014).
Environmental and Biological Monitoring
- Chromium Speciation in Human Blood : The use of acetyl cysteine for chromium speciation in human blood samples showcases the compound's application in environmental monitoring and human health assessment (Shirkhanloo et al., 2016).
Properties
IUPAC Name |
(2R)-2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQFHSOGQBNKJZ-NETXQHHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(C)SC[C@@H](C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206702 |
Source
|
Record name | L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45215-04-1 |
Source
|
Record name | L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45215-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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